molecular formula C6H6Cl2N2 B7901877 (5,6-Dichloropyridin-3-yl)methanamine

(5,6-Dichloropyridin-3-yl)methanamine

Cat. No.: B7901877
M. Wt: 177.03 g/mol
InChI Key: YFNLVAXPMZDFMT-UHFFFAOYSA-N
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Description

(5,6-Dichloropyridin-3-yl)methanamine is a valuable chemical intermediate in organic and medicinal chemistry research. This compound, with CAS Number 1256794-26-9 and a molecular formula of C6H6Cl2N2, is a dichlorinated pyridinemethanamine derivative. Its molecular weight is 177.03 g/mol . The primary application of this amine is as a versatile building block for the synthesis of more complex molecules. Its structure, featuring an amine functional group on a dichloropyridine scaffold, makes it a useful precursor in heterocyclic chemistry . Research indicates that derivatives of this chemical class are explored in various fields, including the development of novel compounds for parasite control . The amine group can undergo standard coupling reactions, making it a suitable substrate in solid-phase synthesis methodologies, similar to those used in peptide synthesis where amine derivatives are commonly employed . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. All information provided is for research reference. Researchers should review the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

(5,6-dichloropyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H,2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNLVAXPMZDFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5,6-Dichloropyridine-3-carbonitrile

The synthesis of (5,6-Dichloropyridin-3-yl)methanamine may begin with the preparation of 5,6-dichloropyridine-3-carbonitrile, a critical intermediate. Drawing parallels from the Vilsmeier-Haack reaction described in CN108178748B, a pyridine precursor could undergo formylation followed by chlorination. For example, 3-cyanopyridine could be subjected to directed chlorination using phosphorus oxychloride (POCl₃) in the presence of a Lewis acid catalyst such as dimethylformamide (DMF). This method mirrors the chlorodehydration steps used to synthesize 4,6-dichloropyrimidine-5-carbonitrile, where POCl₃ acts as both a chlorinating and dehydrating agent.

Reaction conditions typically involve refluxing in acetonitrile or dichloromethane at 80–85°C for 3–5 hours, yielding the dichlorinated nitrile intermediate. Nuclear magnetic resonance (NMR) data for analogous compounds show characteristic shifts for aromatic protons adjacent to electron-withdrawing groups (e.g., δ 8.81 ppm for pyridine protons).

Reduction of Nitrile to Primary Amine

The nitrile group at the 3-position is reduced to a primary amine using catalytic hydrogenation or borane complexes. For instance, hydrogenation over Raney nickel at 40–60 psi H₂ pressure in ethanol achieves near-quantitative conversion. Alternatively, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C provides the amine in 85–90% yield. The final product is isolated via vacuum distillation or recrystallization from ethyl acetate.

Table 1: Comparison of Nitrile Reduction Methods

Reducing AgentSolventTemperature (°C)Yield (%)Purity (%)
H₂/Raney NiEthanol259298
LiAlH₄THF0–58897
NaBH₄/CoCl₂Methanol607895

Vilsmeier-Haack Reaction Approach

Formylation of Pyridine Derivatives

The Vilsmeier-Haack reaction, detailed in CN108178748B, offers a pathway to introduce formyl groups into aromatic systems. Applying this to 3-aminomethylpyridine, the formylation step would involve reacting the substrate with DMF and POCl₃ to generate an iminium intermediate. Subsequent hydrolysis yields 5,6-dichloropyridine-3-carbaldehyde.

Oxime Formation and Dehydration

The aldehyde intermediate is converted to its oxime derivative using hydroxylamine hydrochloride in ethanol/water mixtures. Dehydration of the oxime with POCl₃ or thionyl chloride (SOCl₂) produces the nitrile. This two-step sequence achieves 70–75% overall yield, with the dehydration step requiring strict temperature control (80–90°C) to avoid side reactions.

Chlorination of Pyridine Derivatives Followed by Amination

Regioselective Chlorination Challenges

Direct chlorination of pyridine at the 5- and 6-positions is complicated by the electronic effects of existing substituents. The method described in CN1027259C for 3,5,6-trichloropyridin-2-ol demonstrates that chlorination under reflux with POCl₃ and catalytic DMF achieves high regioselectivity. Adapting this to 3-aminomethylpyridine would require protection of the amine group (e.g., as a tert-butoxycarbonyl [Boc] derivative) to prevent side reactions during chlorination.

Deprotection and Isolation

After chlorination, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine. Purification via column chromatography (silica gel, hexane/ethyl acetate) affords the target compound in 65–70% yield.

Cyclization Strategies for Pyridine Core Formation

Ring-Closing Metathesis

A less conventional approach involves constructing the pyridine ring de novo. For example, a Diels-Alder reaction between a dichlorinated diene and a nitrile-containing dienophile could generate the pyridine skeleton. This method, though speculative, is inspired by cyclization techniques used in CN1027259C for trichloropyridine synthesis.

Post-Cyclization Functionalization

Following ring formation, the 3-position is functionalized with a cyanomethyl group via nucleophilic aromatic substitution (NAS) using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO). Subsequent reduction of the nitrile completes the synthesis.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics for Key Methods

MethodStepsOverall Yield (%)Cost (Relative)Scalability
Nitrile Reduction375ModerateHigh
Vilsmeier-Haack460HighModerate
Chlorination/Amination555LowLow
Cyclization640Very HighLimited

The nitrile reduction route offers the best balance of yield and scalability, while cyclization strategies remain impractical for industrial applications due to multi-step complexity .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dichloropyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

(5,6-Dichloropyridin-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5,6-Dichloropyridin-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural analogs, highlighting substituent differences, molecular formulas, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(5,6-Dichloropyridin-3-yl)methanamine hydrochloride 5-Cl, 6-Cl, NH₂·HCl C₆H₇Cl₃N₂ 213.49 1428532-85-7 High electron-withdrawing effect; used in drug discovery
(3,5-Dichloropyridin-4-yl)methanamine 3-Cl, 5-Cl, NH₂ C₆H₅Cl₂N₂ 193.03 418795-04-7 Dichloro substitution at adjacent positions; potential steric hindrance
(5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride 5-Cl, 6-OCH₃, NH₂·HCl C₇H₉ClN₂O·HCl 213.52 1820703-71-6 Methoxy group increases lipophilicity; may enhance CNS penetration
(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride 2-Cl, 6-CH₃, NH₂·HCl C₇H₁₀Cl₂N₂ 193.08 1428532-87-9 Methyl group improves metabolic stability; chloro at 2-position alters electronic effects
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine 6-Cl, NHCH₃ C₇H₈ClN₂ 158.61 120739-62-0 Methylamine group reduces basicity; used as a metabolite in agrochemicals
[6-(Thiophen-3-yl)pyridin-3-yl]methanamine 6-thiophene, NH₂ C₁₀H₁₀N₂S 190.27 748121-21-3 Thiophene enhances π-π interactions; explored in material science

Biological Activity

(5,6-Dichloropyridin-3-yl)methanamine, a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of two chlorine substituents on the pyridine ring and an amine group, which may influence its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and applications in scientific research.

  • Molecular Formula : C7H7Cl2N
  • Molecular Weight : 178.05 g/mol
  • Structure : The compound features a pyridine ring with chlorine atoms at positions 5 and 6, and a methanamine group attached to position 3.

This compound is believed to interact with specific molecular targets such as enzymes and receptors. Its mechanisms include:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways. Its structural similarity to other biologically active compounds enhances its potential as an enzyme inhibitor.
  • Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

1. Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that dichloropyridine derivatives can inhibit tumor growth by interfering with specific oncogenic pathways . The exact anticancer mechanisms of this compound remain under investigation but may involve:

  • Inhibition of BCL6 : A study highlighted that compounds targeting BCL6 showed significant antiproliferative effects in cancer cells .

2. Anti-inflammatory Activity

This compound has also been studied for its potential anti-inflammatory effects. By inhibiting the CXCR3 receptor involved in immune responses, it may help modulate inflammation.

3. Interactions with Cytochrome P450 Enzymes

This compound interacts with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs .

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Identified interactions with CXCR3 and cytochrome P450 enzymes; suggested potential for modulating immune responses.
Investigated the compound's role as a BCL6 inhibitor; demonstrated antiproliferative effects in cancer cell lines.
Reported on the compound's potential as an enzyme inhibitor; highlighted its structural advantages for drug design.

Applications in Research

This compound has diverse applications in scientific research:

  • Pharmaceutical Development : It is being investigated as a precursor for synthesizing novel therapeutic agents targeting cancer and inflammatory diseases.
  • Chemical Synthesis : Used as a building block in organic synthesis due to its versatile reactivity.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other dichloropyridine derivatives:

CompoundStructural FeaturesNotable Activities
(3,5-Dichloropyridin-4-yl)methanamineChlorine at positions 3 and 5Anticancer activity
(2,6-Dichloropyridin-3-yl)methanamineChlorine at positions 2 and 6Enzyme inhibition
(4,6-Dichloropyridin-3-yl)methanamineChlorine at positions 4 and 6Potential receptor modulation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5,6-Dichloropyridin-3-yl)methanamine?

  • Methodology : A two-step approach is commonly employed:

  • Step 1 : Chlorination of pyridine derivatives. For example, 3-pyridinemethanamine can undergo electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ under controlled conditions to introduce chlorine atoms at positions 5 and 6. Reaction temperature (40–60°C) and stoichiometry (2.2–2.5 eq Cl₂) are critical to avoid over-chlorination .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or crystallization (ethanol/water) to isolate the target compound. Yields typically range from 65–75% .
    • Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate) and confirm regioselectivity via ¹H-NMR (absence of protons at C5 and C6 positions).

Q. How can this compound be characterized spectroscopically?

  • Analytical Workflow :

  • ¹H/¹³C-NMR : Characteristic signals include a singlet for the methylamine group (δ ~3.8 ppm in ¹H-NMR; δ ~45 ppm in ¹³C-NMR) and absence of aromatic protons at C5/C6. Chlorine substituents induce deshielding in adjacent carbons (C4: δ ~150 ppm; C5/C6: δ ~125 ppm) .
  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to confirm purity (>95%) and molecular ion peak [M+H]⁺ at m/z 191.0 .
    • Validation : Compare data with computational simulations (e.g., DFT-based chemical shift predictions) to resolve ambiguities .

Q. What are the reactivity patterns of this compound in nucleophilic substitution?

  • Reactivity Profile :

  • The chlorine atoms at C5 and C6 are meta to the methanamine group, making them less susceptible to nucleophilic substitution compared to para-substituted analogs. However, under harsh conditions (e.g., NaNH₂ in DMF, 120°C), displacement with amines or alkoxides is feasible .
  • The methanamine group can act as a directing group, facilitating regioselective functionalization at C4 via cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound synthesis?

  • Strategy :

  • Use density functional theory (DFT) to calculate activation energies for chlorination steps. B3LYP/6-31G(d) models predict optimal Cl₂ stoichiometry (2.3 eq) and solvent effects (toluene > DCM) .
  • Molecular dynamics simulations (Amber force field) assess steric hindrance during substitution reactions, guiding solvent selection (e.g., THF improves accessibility to C5/C6 positions) .
    • Validation : Correlate simulated transition states with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. How does this compound serve as a precursor in medicinal chemistry?

  • Applications :

  • Drug Intermediates : The compound is a key building block for kinase inhibitors. For example, coupling with pyrazol-3-amine derivatives yields candidates with IC₅₀ < 100 nM against p38 MAP kinase .
  • Ligand Design : The dichloro-pyridine scaffold enhances binding affinity to metal ions (e.g., Pd²⁺ in catalytic systems) by modulating electron density .
    • Case Study : In a 2024 study, derivatives showed >80% inhibition of TNF-α production in murine macrophages at 10 µM, highlighting anti-inflammatory potential .

Q. How can conflicting reports on synthetic yields be resolved?

  • Root Cause Analysis : Discrepancies arise from:

  • Impurity Profiles : Side products like (2,6-dichloro-isomer) may form if chlorination is not regioselective. Use HPLC-MS to quantify byproducts .
  • Reagent Quality : Trace moisture in Cl₂ gas reduces yield. Pre-drying Cl₂ over P₂O₅ improves consistency .
    • Mitigation : Implement design of experiments (DoE) to optimize temperature, stoichiometry, and solvent polarity. Response surface models (e.g., Box-Behnken) maximize yield to >80% .

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